molecular formula C24H32O8 B1203632 17alpha-Estradiol-3-galacturonide CAS No. 63307-54-0

17alpha-Estradiol-3-galacturonide

Cat. No.: B1203632
CAS No.: 63307-54-0
M. Wt: 448.5 g/mol
InChI Key: MUOHJTRCBBDUOW-HZLZETAISA-N
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Description

Contextualizing 17alpha-Estradiol (B195180) within Estrogen Metabolism Research

17alpha-estradiol is a natural, endogenous stereoisomer of 17beta-estradiol. mdpi.com While it exhibits significantly lower estrogenic activity compared to its beta-epimer, it is not biologically inert. wikipedia.org Research has shown that 17alpha-estradiol can bind to estrogen receptors and may have distinct physiological effects, including neuroprotective properties. wikipedia.org

The metabolism of estrogens is a critical area of research, as it dictates the bioavailability and activity of these potent hormones. clinpgx.org The liver is the primary site for the biotransformation of estrogens, where they undergo various modifications to facilitate their removal from the body. clinpgx.org These modifications primarily involve hydroxylation and subsequent conjugation. clinpgx.org

Significance of Conjugated Estrogens in Biological Systems

Conjugation is a key detoxification process, rendering lipophilic (fat-soluble) compounds like steroid hormones more water-soluble for excretion in urine and bile. nih.gov The most common forms of estrogen conjugation are sulfation and glucuronidation. oup.com These conjugated estrogens are generally considered biologically inactive as they have a reduced affinity for estrogen receptors. oup.com However, they can serve as a circulating reservoir from which active estrogens can be regenerated by the action of specific enzymes in various tissues. oup.com

The process of glucuronidation involves the attachment of glucuronic acid, a derivative of glucose, to the estrogen molecule. nih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org

Historical Perspectives and Evolution of Research on 17alpha-Estradiol-3-galacturonide

The history of estrogen research dates back to the early 20th century, with the isolation and structural elucidation of estrone (B1671321) and estradiol (B170435). nih.govestrogen.org Early studies on estrogen metabolism focused on identifying the major urinary metabolites, leading to the discovery of sulfated and glucuronidated conjugates. oup.com

The specific study of 17alpha-estradiol and its conjugates is a more recent development. Research into its metabolism has revealed that it is rapidly and extensively conjugated after administration. oup.com However, the vast majority of research has focused on its glucuronide and sulfate (B86663) conjugates.

The investigation of This compound represents a niche and largely underexplored area of estrogen metabolism. Galacturonic acid is another type of uronic acid, structurally similar to glucuronic acid. wikipedia.org While the enzymatic machinery for forming galacturonide conjugates exists, its role in steroid metabolism, and specifically in the conjugation of 17alpha-estradiol, appears to be minimal or at least not widely documented in mainstream scientific literature. The scarcity of research on this specific compound suggests it may be a very minor metabolite, or perhaps one that is formed under specific, yet-to-be-characterized physiological or pathological conditions. The evolution of research has been driven by advancements in analytical techniques, such as mass spectrometry, which allow for the identification and quantification of a wide array of steroid metabolites. researchgate.netnih.gov However, even with these powerful tools, this compound has not emerged as a significant or commonly reported conjugate in studies of estrogen metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63307-54-0

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(13S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14?,15?,16?,17-,18+,19-,20-,21+,23-,24+/m1/s1

InChI Key

MUOHJTRCBBDUOW-HZLZETAISA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

17 alpha-estradiol-3-galacturonide

Origin of Product

United States

Biosynthesis and Endogenous Formation of 17alpha Estradiol 3 Galacturonide

Precursor Steroid Hormones and Their Contribution to 17alpha-Estradiol (B195180) Formation

17alpha-Estradiol (also known as epiestradiol) is an endogenous, though minor, estrogen and an epimer of the more potent 17beta-estradiol. wikipedia.org Its synthesis relies on the availability of C19 steroid precursors.

The primary precursor for 17alpha-estradiol is believed to be epitestosterone (B28515), the 17-alpha epimer of testosterone (B1683101). hormonebalance.org The conversion of epitestosterone to 17alpha-estradiol is catalyzed by the enzyme complex known as aromatase (cytochrome P450 19A1). hormonebalance.orgoup.com This reaction, known as aromatization, converts the A-ring of the steroid into an aromatic ring, a defining feature of estrogens.

Research using human placental microsomes has demonstrated this conversion, although the efficiency appears to be lower compared to the aromatization of testosterone to 17beta-estradiol. oup.comnih.gov Studies have shown that upon incubation of epitestosterone with placental aromatase, approximately 12% was converted to 17alpha-estradiol. nih.govcapes.gov.br Interestingly, some evidence suggests that the enzyme system responsible for aromatizing epitestosterone may be different or separable from the one that aromatizes testosterone. oup.comnih.gov Furthermore, 17alpha-estradiol itself can influence aromatase activity; in ex vivo studies with human hair follicles, it was shown to induce aromatase expression and activity, potentially creating a local feedback loop. nih.govresearchgate.net

UDP-Glucuronosyltransferase Enzymes Involved in 3-Glucuronidation

Once formed, 17alpha-estradiol undergoes phase II metabolism, primarily through glucuronidation. This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgoup.com Glucuronidation involves the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to the steroid, increasing its water solubility and facilitating its elimination from the body. wikipedia.orgwikipedia.org For 17alpha-estradiol, conjugation can occur at either the 3-hydroxyl or the 17-hydroxyl position, but this article focuses on the formation of the 3-glucuronide. nih.govwikipedia.org

The human UGT superfamily consists of multiple isoforms with distinct but often overlapping substrate specificities. nih.govphysiology.org Several UGT isoforms have been identified to catalyze the glucuronidation of 17alpha-estradiol (epiestradiol).

Studies using recombinant human UGTs have shown that isoforms from the UGT1A and UGT2B subfamilies are involved. Specifically, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A10 primarily conjugate the 3-OH position of estrogens. nih.govresearchgate.net In contrast, UGT2B isoforms like UGT2B4 and UGT2B7 exclusively target the 17-OH position. nih.govresearchgate.net However, UGT2B15 has been shown to glucuronidate the 3-OH position, with a strong preference for 17alpha-estradiol over 17beta-estradiol. nih.govresearchgate.net The pattern of UGTs that metabolize 17alpha-estradiol, particularly within the UGT2B subfamily, shows similarities to the glucuronidation of its enantiomer, ent-17β-estradiol. nih.gov

Table 1: UGT Isoform Activity towards 17alpha-Estradiol (Epiestradiol)
UGT IsoformPrimary Site of ConjugationRelative Activity/PreferenceReference
UGT1A13-OHActive nih.gov
UGT1A33-OHActive nih.gov
UGT1A103-OHActive nih.gov
UGT2B717-OHHigh affinity for 17alpha-estradiol (at 17-OH) nih.govwikipedia.org
UGT2B153-OHStrong preference for 17alpha-estradiol nih.govresearchgate.net

The glucuronidation reaction catalyzed by UGTs is a key step in Phase II metabolism. nih.gov These enzymes are located in the endoplasmic reticulum of cells. wikipedia.org The process involves the nucleophilic attack by a hydroxyl group on the steroid (in this case, the 3-OH of 17alpha-estradiol) on the anomeric C1 carbon of the glucuronic acid moiety of the UDP-glucuronic acid co-substrate. wikipedia.org This results in the formation of a β-D-glucuronide conjugate and the release of UDP. wikipedia.orgwikipedia.org The UGT enzyme facilitates this transfer by properly orienting both the substrate and the UDPGA cofactor within its active site. The C-terminal domain of the UGT protein is generally responsible for binding the UDP-sugar donor, while the more variable N-terminal domain binds the aglycone substrate, such as 17alpha-estradiol. wikipedia.org

Metabolic Pathways and Biotransformation of 17alpha Estradiol 3 Galacturonide

Conjugation as a Major Phase II Metabolic Pathway

Phase II metabolism is the principal route for the biotransformation of 17alpha-estradiol (B195180). This process involves the attachment of polar molecules to the steroid, rendering it more hydrophilic. upf.edu The primary conjugation reactions are glucuronidation (leading to the formation of glucuronides, often referred to as galacturonides in a broader chemical class) and sulfation. nih.govcas.cz These reactions are catalyzed by specific enzymes, primarily the UDP-glucuronosyltransferase (UGT) superfamily for glucuronidation. cas.czoup.com

Glucuronidation and sulfation are competing pathways in the metabolism of estrogens. nih.gov While sulfation is often the predominant reaction at the C-3 position of the steroid, glucuronidation can occur at either the C-3 or the C-17 hydroxyl group. oup.com The balance between these two pathways can be influenced by several factors, including the administration of other drugs or substances like ethanol (B145695), which can alter the ratio of sulfate (B86663) to glucuronide conjugates. nih.gov In the case of the related compound 17alpha-ethynylestradiol, sulfation serves as a significant pathway, creating a storage form of the estrogen. nih.gov Glucuronidation is generally considered an irreversible process aimed at excretion, with the exception of enzymatic activity in certain gut bacteria. cas.cz

In addition to single conjugation, steroids can undergo multiple conjugations, resulting in the formation of mixed conjugates. These diconjugates can include both a glucuronide and a sulfate group attached to the same steroid molecule. wikipedia.org Examples of such formations include estradiol (B170435) 3-glucuronide 17β-sulfate and estradiol 3-sulfate 17β-glucuronide. wikipedia.org

Research into the synthesis of these mixed conjugates has provided insights into their formation. One study focusing on the synthesis of steroid sulfate glucuronides found that the efficiency of glucuronidation at the C-3 position to form a 17-sulfate 3-glucuronide was lower for steroid 3β,17α-diols (the class 17alpha-estradiol belongs to) compared to their 17β counterparts. upf.edu This suggests that the stereochemistry at the C-17 position influences the enzymatic conjugation process.

Conjugation ReactionReactant TypeConversion Efficiency
Glucuronylation at C-3 to form 17-sulfate 3-glucuronidesSteroid 3β,17α-diols42-62%
Glucuronylation at C-3 to form 17-sulfate 3-glucuronidesSteroid 3β,17β-diols83-86%
Glucuronylation at C-17 to form 3-sulfate 17-glucuronidesSteroid 3-sulfate93-97%

Data derived from a study on the synthesis of steroid sulfate glucuronide reference materials. upf.edu

Enzymatic Hydrolysis of 17alpha-Estradiol-3-galacturonide

The process of deconjugation, or the removal of the glucuronic acid moiety, is primarily accomplished through enzymatic hydrolysis. capes.gov.br This reaction is critical as it can reactivate the steroid by converting the conjugated, generally inactive form back into its free, biologically active form. wikipedia.orgwikipedia.org

The key enzyme responsible for the hydrolysis of glucuronide conjugates, including this compound, is beta-glucuronidase (GUS). oup.comwikipedia.org This enzyme is found in various tissues and is also expressed by gut microbiota, where it plays a role in the enterohepatic recirculation of estrogens. nih.gov Beta-glucuronidase cleaves the glycosidic bond, releasing the parent steroid. oup.com

There are several sources of beta-glucuronidase used in laboratory settings, each with different properties:

Bacterial (e.g., from E. coli) : These enzymes are highly specific for β-glucuronides and are noted to be particularly effective against estrogen conjugates. nih.govsigmaaldrich.com

Molluscan (e.g., from Helix pomatia) : Preparations from this source contain both beta-glucuronidase and sulfatase activity, allowing for the cleavage of both types of conjugates. nih.govsigmaaldrich.com

Mammalian (e.g., from bovine liver) : This is another source for the enzyme. nih.gov

Studies have shown that hydrolysis of 17alpha-estradiol conjugates from serum using the Helix pomatia enzyme preparation can be incomplete, indicating that some conjugate forms may be resistant to this specific enzyme. ebi.ac.uknih.gov

Furthermore, the presence of endogenous inhibitors in biological samples like urine can significantly impede the activity of beta-glucuronidase, leading to incomplete hydrolysis. nih.govnih.gov Methods such as chromatography using Amberlite XAD-2 resin can be employed to remove these inhibitors, thereby enabling complete hydrolysis. nih.govnih.gov

Enzyme SourceSubstrateBiological MatrixObservation
Helix pomatia17alpha-Estradiol conjugatesSerumIncomplete hydrolysis. ebi.ac.uknih.gov
Helix pomatia17alpha-Estradiol conjugatesUrineIntensive hydrolysis. nih.gov
Helix pomatiaGeneral steroid conjugatesUrineIncomplete hydrolysis due to inhibitors. nih.gov
Bovine Liver, H. pomatia, E. coliGeneral steroid conjugatesUrine with inhibitors removedComplete hydrolysis achieved. nih.govnih.gov

Several factors can influence the rate and completeness of the enzymatic hydrolysis of steroid glucuronides.

Enzyme Source and Titer : The choice of enzyme is critical, as different preparations exhibit varying specificities and efficiencies. sigmaaldrich.comsigmaaldrich.com For instance, E. coli beta-glucuronidase is more effective for estrogen conjugates than some other sources. sigmaaldrich.com The concentration of the enzyme used also directly impacts the reaction rate. sigmaaldrich.com

pH : The activity of beta-glucuronidase is pH-dependent. The enzyme from Helix pomatia, for example, shows optimal activity for its glucuronidase function at a pH between 4.5 and 5.0. nih.gov

Temperature : Incubation temperature affects enzyme activity and, consequently, the rate of hydrolysis. nih.gov

Substrate Structure : The specific structure of the steroid conjugate plays a role. In the case of 17alpha-estradiol sulfate conjugates, the position of the sulfate group determines its susceptibility to enzymatic cleavage; the 3-sulfate can be hydrolyzed enzymatically, whereas the 17-sulfate is resistant. nih.gov

Presence of Inhibitors : As noted, inhibitors commonly found in urine can significantly reduce hydrolysis efficiency. nih.gov

Other Substances : The presence of certain salts can either enhance or inhibit enzyme activity. For example, sodium sulfate (Na2SO4) was found to increase the hydrolysis rate with bovine liver beta-glucuronidase but had an inhibitory effect on the enzymes from Helix pomatia and E. coli. nih.gov

Excretion Pathways of this compound

The elimination of steroid conjugates from the body is a critical process involving two primary routes: biliary and urinary excretion. The physicochemical properties of the conjugate, such as molecular weight and polarity, largely determine the predominant pathway.

Biliary Excretion Routes

Biliary excretion is a major pathway for the elimination of many steroid conjugates, particularly those with higher molecular weights. The process involves the transport of the conjugate from the hepatocytes into the bile, which is then secreted into the small intestine.

Research on estradiol metabolites has shown that a significant portion is excreted in the bile. For instance, after administration of estradiol in rats, a substantial amount of the dose is found in the bile as glucuronide conjugates. This process is facilitated by specific transporters on the canalicular membrane of hepatocytes. Studies on estradiol-17β-glucuronide (E217G), a cholestatic agent, have identified the canalicular organic anion carrier as a key transporter for its biliary excretion under normal physiological conditions. nih.gov While direct evidence for this compound is lacking, it is plausible that as a conjugated steroid, it would also be a substrate for biliary excretion transporters. The general consensus is that the biliary excretion of estrogens and the subsequent enterohepatic circulation of their metabolites are more significant than for other steroid hormones like progesterone (B1679170). nih.gov

Urinary Excretion Routes

Urinary excretion is the other principal route for the elimination of steroid metabolites. This pathway is generally favored by more polar and lower molecular weight conjugates. The kidneys play a significant role in the metabolism and conjugation of estrogens, contributing to their clearance from the bloodstream. nih.gov

Studies analyzing urinary steroid profiles have provided valuable insights into estrogen metabolism. For example, the urinary excretion of various estrogen glucosiduronates, such as estrone (B1671321) glucosiduronate and estriol-16 alpha-glucosiduronate, has been quantified and shown to fluctuate throughout the menstrual cycle. Quantitative analysis of urinary estrogen metabolites is performed using techniques like liquid chromatography-tandem mass spectrometry, which allows for the precise measurement of a wide range of metabolites. nih.gov Although specific data on the urinary excretion of this compound is not available, it is expected that as a water-soluble conjugate, it would be filtered by the glomerulus and excreted in the urine. The relative amount excreted via the urinary route would depend on its specific transport and reabsorption characteristics within the renal tubules.

Enterohepatic Recirculation of 17alpha-Estradiol Conjugates

Enterohepatic circulation is a crucial process that affects the bioavailability and half-life of many drugs and endogenous compounds, including estrogens. This process involves the excretion of a compound or its metabolite into the bile, followed by its reabsorption from the intestine back into the portal circulation, returning it to the liver. wikipedia.org

For estrogen conjugates, this recirculation is heavily dependent on the activity of the intestinal microbiota. nih.govresearchgate.net After being excreted into the intestine via the bile, conjugated estrogens can be hydrolyzed by bacterial enzymes, such as β-glucuronidase, which cleaves the glucuronic acid moiety. researchgate.net This deconjugation process regenerates the parent, more lipophilic estrogen, which can then be reabsorbed across the intestinal wall and re-enter the circulation. This recycling mechanism effectively prolongs the biological activity of the estrogen. It is a well-established phenomenon for estrogen glucuronides and sulfates. nih.govnih.gov

Given that this compound is a conjugated form of 17alpha-estradiol, it is highly probable that it would also be subject to enterohepatic recirculation. The efficiency of this process would depend on the susceptibility of the galacturonide linkage to hydrolysis by gut microbial enzymes.

Impact of Microbial Activity on this compound Metabolism

The gut microbiota plays a pivotal role in the metabolism of a wide range of compounds, including steroids. The intestinal flora can perform various transformations on steroid hormones, influencing their biological activity and bioavailability. dtu.dknih.gov

The deconjugation of biliary-excreted estrogen conjugates is a key function of the gut microbiome. researchgate.net Bacterial enzymes can hydrolyze glucuronide and sulfate bonds, releasing the active estrogen for reabsorption. This metabolic activity is not limited to deconjugation; the gut microbiota can also be involved in the formation of biologically active steroids from precursors. nih.gov For instance, certain bacteria are capable of metabolizing biliary excreted steroid hormones, and these metabolic pathways can be influenced by factors such as diet. nih.gov

Molecular and Cellular Mechanisms of Action of 17alpha Estradiol 3 Galacturonide

Interactions with Estrogen Receptors

The biological effects of estrogens are primarily mediated through their interaction with two classical nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov These receptors function as ligand-activated transcription factors that regulate gene expression. youtube.com

As a conjugated steroid, 17alpha-estradiol-3-galacturonide is considered to be biologically inert because the attached sugar acid group prevents it from binding to estrogen receptors. nih.govoup.com In contrast, its parent compound, 17alpha-estradiol (B195180), does bind to both ERα and ERβ, although with a significantly lower affinity compared to its potent stereoisomer, 17beta-estradiol.

Research indicates that 17alpha-estradiol has a preferential affinity for ERα over ERβ. wikipedia.org The binding affinity of 17alpha-estradiol for ERα is reported to be approximately two times lower than that of 17beta-estradiol, while its affinity for ERβ is about ten times lower. oup.com Despite this reduced affinity compared to 17beta-estradiol, 17alpha-estradiol can still effectively compete for receptor binding and initiate estrogenic responses. nih.gov

CompoundReceptorRelative Binding Affinity (RBA) %a
17beta-EstradiolERα100
17beta-EstradiolERβ100
17alpha-EstradiolERα~50
17alpha-EstradiolERβ~10

aRelative Binding Affinity (RBA) compared to 17beta-estradiol, which is set at 100%. Data synthesized from multiple studies. wikipedia.orgoup.comwaocp.org

The galacturonide conjugate is not expected to exhibit direct agonist or antagonist properties. The unconjugated 17alpha-estradiol, however, displays a complex profile of mixed agonist and antagonist activities.

It is generally classified as a weak estrogen agonist. nih.gov For instance, it can induce a uterotrophic response in rats, although it is much less potent than 17beta-estradiol. nih.gov Interestingly, studies have also revealed that 17alpha-estradiol can act as an antagonist to the more potent 17beta-estradiol. It has been shown to antagonize the uterine growth (uterotrophic response) induced by 17beta-estradiol, suggesting it can compete for receptor binding and elicit a weaker downstream signal, thereby acting as a partial agonist or functional antagonist in the presence of a strong agonist. nih.gov

The primary difference in activity between this compound and unconjugated 17alpha-estradiol lies in the need for metabolic activation. The conjugate is an inactive, water-soluble metabolite intended for excretion, while the unconjugated form is the active hormone capable of interacting with receptors. nih.govoup.com

The biological activity of 17alpha-estradiol itself is notably different from its stereoisomer, 17beta-estradiol. While historically considered almost inactive, 17alpha-estradiol is now recognized as a biologically active estrogen, albeit with a potency estimated to be between 1.5% and 5% of 17beta-estradiol, depending on the specific tissue and species. mdpi.com Its lower potency is a direct result of its reduced binding affinity for nuclear estrogen receptors and potentially different conformational changes it induces in the receptor upon binding. wikipedia.orgnih.gov

Modulation of Cellular Processes by this compound

The influence of this compound and its parent compound, 17alpha-estradiol, extends to various cellular processes, impacting metabolism, gene expression, and signaling pathways. While direct research on the 3-galacturonide conjugate is limited, the biological activities of 17alpha-estradiol provide a foundational understanding of its potential effects following deconjugation.

17alpha-estradiol (17α-E2), the unconjugated form of this compound, has demonstrated significant effects on cellular metabolism, particularly lipid metabolism. In animal studies, 17α-E2 has been shown to alleviate age-related metabolic dysfunction. nih.gov It can reduce body mass, visceral adiposity, and the ectopic deposition of lipids without a corresponding decrease in lean mass. nih.gov These effects are linked to a reduction in energy intake, which is thought to be mediated by the activation of anorexigenic pathways in the hypothalamus and direct effects on nutrient-sensing pathways within visceral adipose tissue. nih.gov

Specifically, 17α-E2 has been observed to increase the activity of AMPKα (AMP-activated protein kinase) and decrease the activity of mTOR complex 1 (mTORC1) in visceral adipose tissue. nih.gov These changes in nutrient-sensing pathways are key to its metabolic effects. nih.gov Furthermore, treatment with 17α-E2 has been associated with improvements in peripheral glucose disposal and hepatic glucose production, leading to lower fasting glucose, insulin, and glycosylated hemoglobin levels. nih.gov

It is important to note that the metabolic actions of 17α-E2 appear to be tissue-specific, with notable effects in visceral adipose tissue but not in the liver or quadriceps muscle. nih.gov This contrasts with the more generalized systemic effects of caloric restriction. nih.gov

The parent hormone of this compound, 17β-estradiol (E2), is known to be metabolized by cytochrome P450 enzymes. bio-rad.com This metabolism includes hydroxylation at various positions and subsequent conjugation to form glucuronides and sulfates. bio-rad.com While the direct metabolic pathway of this compound is not detailed, the metabolism of its parent compounds underscores the complex biochemical transformations that steroid hormones undergo in the body.

The parent compound, 17alpha-estradiol, can influence gene transcription and subsequent protein synthesis primarily through its interaction with estrogen receptors (ERs). nih.govmdpi.com Although considered a weaker estrogen than its stereoisomer 17β-estradiol, 17alpha-estradiol binds to estrogen receptors and can initiate the cascade of events leading to gene expression changes. nih.govwikipedia.org

Upon binding to 17alpha-estradiol, the estrogen receptor can be translocated to the nucleus. nih.gov This nuclear complex is biologically active and can stimulate an increase in the synthesis of specific proteins, such as the progesterone (B1679170) receptor. nih.gov This demonstrates a direct link between the presence of 17alpha-estradiol and the regulation of gene expression.

The broader family of estrogens, including 17β-estradiol, are well-established regulators of gene transcription. mdpi.comimrpress.com They can bind to estrogen response elements (EREs) on DNA, thereby inducing or repressing the transcription of target genes. mdpi.comimrpress.comnih.gov This regulation is a complex process involving the recruitment of co-regulatory proteins and modifications to the chromatin structure. mdpi.comimrpress.com While the specific gene targets of this compound are not extensively documented, the known mechanisms of its parent compound suggest a similar mode of action following its potential conversion to the active form.

The process of deconjugation, where the galacturonide group is removed, would be a critical step for this compound to exert these genomic effects. Enzymes like β-glucuronidase, present in various tissues, can cleave such conjugates, releasing the active steroid hormone. wikipedia.org

The interaction of 17alpha-estradiol with estrogen receptors initiates signaling cascades that have broad implications for cellular function. As a stereoisomer of 17β-estradiol, 17alpha-estradiol can bind to estrogen receptors, and this binding event is the first step in a signaling pathway that can lead to changes in cellular behavior. mdpi.comwikipedia.org

Studies with 17alpha-estradiol in human breast cancer cell lines have shown that it binds to the cytosol estrogen receptor with a notable affinity. nih.gov This binding leads to the translocation of the receptor to the nucleus, where it can act as a transcription factor. nih.gov The activation of the nuclear receptor complex by 17alpha-estradiol has been shown to stimulate an increase in progesterone receptor content and reverse the inhibitory effects of antiestrogens on cell proliferation and DNA polymerase activity. nih.gov This indicates that 17alpha-estradiol can modulate cell signaling pathways related to cell growth and division.

Furthermore, 17alpha-estradiol has been found to alleviate age-related inflammatory dysfunction in animal models. nih.gov This suggests an influence on inflammatory signaling pathways, leading to a reduction in inflammatory mediators in both visceral adipose tissue and the general circulation. nih.gov

While the direct binding and activation of signaling pathways by this compound itself are not well-characterized, it is plausible that upon deconjugation to 17alpha-estradiol, it can engage with and modulate these critical cellular signaling networks. The conversion of the conjugate to its active form would be a prerequisite for these effects.

Role as a Circulating Reservoir for Biologically Active Estrogens

Estrogen conjugates, such as glucuronides and sulfates, play a crucial role as a circulating reservoir of biologically active estrogens. wikipedia.org These conjugated forms have significantly higher water solubility compared to their unconjugated counterparts, facilitating their transport in the bloodstream. wikipedia.org

While specific data on this compound as a reservoir is not abundant, the principle is well-established for other estrogen conjugates like estradiol (B170435) 3-glucuronide and estrone (B1671321) sulfate (B86663). wikipedia.orgwikipedia.org These conjugates can be transported throughout the body and, in tissues that express deconjugating enzymes like β-glucuronidase, can be converted back into their biologically active forms. wikipedia.orgwikipedia.org This mechanism effectively extends the biological presence of the active hormone.

Analytical Methodologies for the Study of 17alpha Estradiol 3 Galacturonide

Sample Preparation Techniques for Biological and Environmental Matrices

Effective sample preparation is a critical first step to isolate and concentrate analytes like 17alpha-Estradiol-3-galacturonide from complex samples such as urine, plasma, and wastewater, while removing interfering substances. nih.gov

Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For estrogens, this often involves extraction from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov A dispersive liquid-liquid microextraction (DLLME) technique has been developed for free 17β-estradiol in human urine, using a mixture of tetrachloromethane (extraction solvent) and ethanol (B145695) (dispersive solvent). nih.gov This method achieved a high extraction recovery of 98%. nih.gov While effective for unconjugated estrogens, LLE can be less efficient for highly water-soluble conjugates like this compound.

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and cleanup of estrogens and their conjugates from aqueous samples. oup.comnih.govnih.gov It offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. The choice of sorbent material is critical for achieving good recovery.

Reversed-phase C18 cartridges are commonly employed for this purpose. researchgate.netnih.gov For instance, a method using Sep-Pak C18 cartridges to extract estrogens from urine and plasma reported essentially quantitative recoveries. nih.gov Another approach for analyzing estrogens in wastewater involved SPE with C18 cartridges, followed by back-extraction with ethyl acetate and further cleanup on an NH2 cartridge. researchgate.net

Polymer-based sorbents, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced), are also highly effective and have been used for extracting a range of estrogens from wastewater. oup.comnih.govnih.gov These cartridges can retain a wide range of compounds and are less affected by sample matrix variability. One study reported recoveries ranging from 81–103% for five different estrogens in wastewater using Oasis HLB cartridges. oup.comnih.gov

Table 1: Comparison of Solid-Phase Extraction (SPE) Sorbents for Estrogen Analysis
SPE SorbentSample MatrixTarget AnalytesKey FindingsReference
Reversed-Phase C18Urine, PlasmaEstrogensAchieved nearly quantitative recoveries. The procedure is noted as convenient and rapid. nih.gov
Oasis HLBWastewaterEstriol, Estrone (B1671321), 17α-estradiol, 17β-estradiol, 17α-ethinylestradiolRecoveries ranged from 81–103% with high repeatability. The method is efficient and requires a small sample volume. oup.comnih.gov
Reversed-Phase C18 and NH2River water, Sewage treatment plant discharge17β-estradiol, 17α-estradiol, Estrone, EthinylestradiolMethod involved initial SPE on C18, followed by back-extraction and cleanup on an NH2 cartridge. researchgate.net
Oasis HLBWater samplesEstrogenic chemicalsUsed for sample enrichment, achieving quantitation limits of 5 to 10 ng/L in 1000-mL water samples. nih.gov

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). researchgate.netmst.dk For estrogens, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net It can also significantly enhance detection sensitivity and specificity, especially when using mass spectrometry (MS). nih.govshimadzu.co.kr

Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.net The addition of a catalyst such as trimethylchlorosilane (TMCS) can increase the derivatization yield, especially for compounds with multiple hydroxyl groups like estradiol (B170435) and estriol. nih.gov

Another strategy involves derivatization with pentafluorobenzyl (PFB) bromide, which allows for highly sensitive detection using GC with negative chemical ionization (NCI) mass spectrometry. shimadzu.co.kr This method can achieve detection limits at the ppt (B1677978) (parts-per-trillion) level or lower. shimadzu.co.kr For liquid chromatography-mass spectrometry (LC-MS), derivatization can also be used to improve ionization efficiency. rsc.org For instance, derivatization with dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) has been shown to significantly increase the mass spectrometric signal of estrogens, allowing for detection at very low concentrations. nih.govrsc.orgnih.gov

In biological systems and the environment, estrogens are often present as water-soluble conjugates, such as glucuronides and sulfates. nih.govmst.dknih.gov To measure the total concentration of an estrogen (both free and conjugated forms), a hydrolysis step is required to cleave the conjugate and release the free steroid. mst.dk This is particularly crucial for GC-based methods, which cannot directly analyze the non-volatile conjugated forms. mst.dk

Enzymatic hydrolysis using β-glucuronidase is a widely accepted method for this purpose. researchgate.netmst.dknih.govcovachem.com The enzyme, often sourced from Helix pomatia, specifically cleaves the glucuronide bond, releasing the parent estrogen. nih.gov For instance, estrone-3-glucuronide and estradiol-17-glucuronide can be deconjugated by gut microbial β-glucuronidase enzymes to their active forms, estrone and estradiol. nih.gov The efficiency of the hydrolysis can be influenced by factors such as pH, temperature, and enzyme concentration, which need to be optimized for different biological matrices like urine and plasma. nih.gov Studies have shown that for urine samples, hydrolysis of phytoestrogen conjugates can be completed within two hours under standard conditions (pH 5, 37°C). nih.gov

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating and quantifying individual estrogens from a prepared sample extract. Both gas and liquid chromatography are extensively used, each with its own set of advantages.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS or GC-MS/MS), is a powerful tool for the analysis of estrogens. nih.govmst.dknih.gov However, due to the low volatility of estrogens, derivatization is almost always a prerequisite. researchgate.netmst.dk

The derivatized estrogens are separated on a capillary column, with a variety of stationary phases available. A common choice is a non-polar column like those coated with 5% phenyl and 95% dimethylpolysiloxane. nih.gov The GC oven temperature is programmed to ramp up, allowing for the sequential elution of different compounds based on their boiling points and interaction with the stationary phase. mst.dk For example, a method for analyzing 17β-estradiol used an initial oven temperature of 150°C, which was increased to 270°C. researchgate.net

Detection is typically achieved with a flame ionization detector (FID) or, more commonly, a mass spectrometer. nih.govresearchgate.net GC-MS provides high selectivity and allows for structural confirmation of the analytes. nih.gov Using techniques like negative chemical ionization (NCI) after PFB derivatization can provide extremely high sensitivity, enabling the detection of estrogens at sub-ng/L levels in environmental water samples. shimadzu.co.krlsu.edu

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC), has become the method of choice for many estrogen analysis applications. mst.dklcms.cz A major advantage of LC is its ability to directly analyze thermally labile and non-volatile compounds, including estrogen conjugates like this compound, without the need for derivatization. mst.dkresearchgate.net

LC methods typically use reversed-phase columns, most commonly C18, for separation. nih.govresearchgate.netnih.gov The separation is achieved by a mobile phase, which is usually a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govlcms.czresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of multiple analytes in a single run. lcms.cz

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides the highest levels of sensitivity and specificity for estrogen analysis. oup.comresearchgate.netrsc.orgthermofisher.com This technique allows for the detection of estrogens at picogram-per-liter (pg/L) to nanogram-per-liter (ng/L) concentrations in complex matrices. oup.comrsc.org For example, an LC-MS/MS method for 17α-estradiol and 17β-estradiol in bovine serum achieved detection capabilities of 0.08 ng/mL and 0.04 ng/mL, respectively. nih.gov The use of an electrospray ionization (ESI) source is common, and analysis is often performed in negative ion mode, where deprotonated molecules [M-H]⁻ are monitored. researchgate.netnih.gov

Table 2: Examples of Liquid Chromatography (LC) Applications for Estrogen Analysis
TechniqueColumnMobile PhaseDetectionKey ApplicationReference
HPLCC18Methanol/Water (60:40, v/v)UV (280 nm)Determination of free estradiol in human pregnancy urine. nih.gov
LC-MS/MSAgilent Zorbax Extend C18Not specifiedMS/MS (Positive Ion Mode)Quantification of five estrogens in wastewater after derivatization. oup.comnih.gov
UHPLC-MS/MSShim-pack XR-ODS III C18Water/Acetonitrile/MethanolMS/MS (MRM)Rapid and sensitive analysis of 8 estrogens in environmental water. lcms.cz
LC-MS/MSC18Not specifiedMS/MS (Negative Ion Mode)Simultaneous analysis of 17α-estradiol and 17β-estradiol in bovine serum. nih.gov
Capillary LC-MSnHypersil GOLD C18Water (0.1% formic acid)/Acetonitrile (0.1% formic acid)ESI-LTQ-MSSimultaneous detection of free and conjugated estrogens in surface water. rsc.org

Capillary Electrophoresis (CE) for Estrogen Conjugate Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes narrow-bore capillaries to separate molecules based on their size and charge in an electric field. Its adaptability, rapid analysis times, and low consumption of samples and reagents make it a valuable tool for analyzing complex biological mixtures, including natural products and metabolites.

For the analysis of estrogen conjugates, CE, particularly when coupled with mass spectrometry (CE-MS/MS), provides a rapid and sensitive method. For instance, a CE-MS/MS method using a polyvinyl alcohol-coated capillary and a background electrolyte (BGE) of 1 M formic acid (pH 1.8) has been effective for analyzing related compounds. This setup prevents analytes from adsorbing to the capillary wall and allows for separation in under six minutes. The coupling with tandem MS provides the necessary selectivity and sensitivity for confident identification and quantification in complex matrices.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is a cornerstone technology for the analysis of estrogen conjugates due to its unparalleled sensitivity and specificity. It allows for the direct measurement of these polar metabolites, often eliminating the need for the enzymatic hydrolysis required by older methods.

Single Quadrupole and Triple Quadrupole MS for Sensitivity and Selectivity

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly using triple quadrupole (QqQ) analyzers, is a robust approach for quantifying estrogen conjugates. Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, offer exceptional sensitivity and selectivity, which are crucial for measuring the low circulating concentrations of estrogens and their metabolites in biological fluids like serum and urine.

Methods have been developed using LC-MS/MS systems that can achieve limits of quantification (LOQ) in the low picogram per milliliter (pg/mL) range. For example, a validated method for estrogen glucuronides demonstrated a sensitivity of ≥5 pg/mL with high accuracy (90-111%) and reproducibility (CV = 1.4-13.3%). The use of isotope-labeled internal standards, such as deuterated estrogen-Gs, is a key component of these methods, ensuring accurate quantification by correcting for matrix effects and variations in sample processing.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is indispensable for both the structural elucidation and definitive quantification of this compound. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its subsequent fragmentation through collision-induced dissociation (CID) to produce characteristic product ions.

The fragmentation pattern is highly specific to the molecule's structure. For estradiol glucuronides, a common fragmentation pathway observed in negative ion mode is the neutral loss of the glucuronic acid moiety (176 amu), resulting in a product ion corresponding to the deprotonated steroid aglycone. For instance, the deprotonated ion of an estradiol glucuronide at m/z 447 fragments to produce a major product ion at m/z 271, corresponding to the estradiol aglycone.

MS/MS is also powerful in distinguishing between isomers, such as estradiol-3-glucuronide and estradiol-17-glucuronide. The energy required to induce the loss of the glucuronic acid can differ between isomers. By systematically varying the collision energy, differences in fragmentation efficiency can be observed, allowing for the relative quantification of each isomer in a mixture.

Below is a table summarizing typical MS/MS fragmentation data for an estradiol glucuronide.

Precursor Ion (m/z)Ionization ModeCollision EnergyMajor Product Ion (m/z)Corresponding Fragment
447.2NegativeVariable (e.g., 30-40 V)271.3[M-H-glucuronic acid]⁻

This table is illustrative of the fragmentation of estradiol glucuronides. Data derived from studies on estradiol glucuronide isomers.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). This capability is crucial for nontargeted metabolomics and identifying unknown metabolites.

By determining the precise elemental composition of a detected ion, HRMS significantly reduces the number of potential candidate structures. When coupled with tandem mass spectrometry (HRMS/MS), it provides high-resolution fragmentation data, further enhancing the confidence in structural assignments. This approach is invaluable for characterizing the full profile of estrogen metabolites in a biological sample, including previously uncharacterized conjugates. An analytical system combining online solid-phase extraction (SPE) with an LCMS-Ion Trap-Time-of-Flight (IT-TOF) instrument has been successfully used for the qualitative detection of trace amounts of estradiol conjugates in aqueous samples, where excellent mass accuracy and comprehensive MSn data enabled confident structural assignments.

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

Electrospray Ionization (ESI) is the most common ionization technique for analyzing polar, non-volatile compounds like steroid glucuronides by LC-MS. It is a soft ionization method that typically produces intact molecular ions (or adducts), such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Negative Ion Mode ESI: For steroid glucuronides, negative ion mode ESI is often preferred as it produces a very intense and stable deprotonated molecule [M-H]⁻. Subsequent MS/MS of this ion yields structurally informative fragments, primarily through the cleavage of the glucuronide group.

Positive Ion Mode ESI: In positive ion mode, steroid glucuronides can be detected as protonated molecules [M+H]⁺ or, more commonly, as ammonium (B1175870) adducts [M+NH₄]⁺, especially for compounds with lower proton affinities. Positive mode MS/MS can also provide structural information and has been shown to be a promising method for distinguishing between certain steroid glucuronide isomers.

Electron Ionization (EI) is typically associated with Gas Chromatography-Mass Spectrometry (GC-MS). Since estrogen conjugates like this compound are not volatile, they require chemical derivatization to be analyzed by GC-EI-MS. This makes direct analysis by LC-ESI-MS a more straightforward and common approach.

Immunochemical Assays for Screening and Research

Immunochemical assays, such as Enzyme-Linked Immunos

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and robust method for quantifying steroid hormones and their metabolites. While specific ELISA kits for this compound are not widely commercially documented, the principles of their development and function can be understood from assays designed for structurally similar estrogen conjugates.

The most common format for steroid quantification is the competitive ELISA. In this setup, a known amount of enzyme-labeled steroid (the conjugate) competes with the unlabeled steroid in the sample (the analyte) for a limited number of binding sites on a specific antibody that has been coated onto a microplate well. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable signal, typically a color change. The intensity of this signal is inversely proportional to the concentration of the analyte in the sample; a weaker signal indicates a higher concentration of the target steroid in the sample, and vice versa.

The development of such an assay for a specific conjugate like this compound would involve:

Antibody Production: Generating a highly specific antibody (typically monoclonal or polyclonal) that recognizes the this compound molecule.

Conjugate Synthesis: Chemically linking an enzyme (like horseradish peroxidase, HRP) to this compound to create the tracer.

Assay Optimization: Fine-tuning incubation times, temperatures, and reagent concentrations to achieve desired sensitivity and specificity.

An enzyme immunoassay (EIA) has been successfully established for a related compound, 17alpha-estradiol (B195180) 17-N-acetylglucosaminide, demonstrating the feasibility of this approach for 17alpha-estradiol conjugates. nih.gov In that specific assay, an antiserum was raised against a bovine serum albumin conjugate of the target steroid, and horseradish peroxidase was used as the label. nih.gov

Cross-reactivity is a critical parameter for any steroid ELISA. For example, in an ELISA kit for 17β-estradiol, the cross-reactivity with other endogenous steroids is carefully characterized.

Example Cross-Reactivity for a 17β-Estradiol ELISA Kit. intimex.cz Note: This data is for 17β-Estradiol, not this compound, and serves to illustrate the principle.
CompoundCross-Reactivity (%)
17β-Estradiol100
17α-Estradiol0.30
Estriol1.6
Estrone1.3
Progesterone (B1679170)<0.01
Testosterone (B1683101)<0.01
Cortisol<0.01

Radioimmunoassays (RIA)

Radioimmunoassay (RIA) is another sensitive immunochemical technique that can be used for the quantification of steroid glucuronides. Similar to ELISA, RIA is based on a competitive binding principle. However, instead of an enzyme, the tracer molecule is labeled with a radioisotope (e.g., tritium (B154650) ³H or iodine ¹²⁵I). The amount of radioactivity in the bound fraction is measured using a scintillation counter, and this value is inversely related to the concentration of the unlabeled analyte in the sample.

A direct radioimmunoassay for estradiol 3-glucuronide has been successfully developed using a specific antiserum. nih.govnih.gov These assays were shown to be accurate and reliable for direct measurement in diluted human urine samples from both menstrual cycle and pregnancy, without requiring prior sample extraction or pretreatment. nih.gov The development of a direct RIA for a glucuronide conjugate simplifies the analytical process significantly by avoiding the need for enzymatic hydrolysis (deconjugation) of the sample, which can be a source of variability. The key to such an assay is the production of an antibody with high specificity for the intact glucuronide molecule. nih.gov

Quality Control and Validation in this compound Analysis

Rigorous quality control and method validation are paramount to ensure that the data generated from any analytical method are reliable and reproducible. researchgate.net This involves assessing several key performance characteristics.

Accuracy, Precision, and Detection Limits in Complex Samples

Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. In immunoassays, it is often assessed through recovery and parallelism studies. Recovery is determined by spiking a known amount of the analyte into a sample matrix and measuring the percentage of the spiked amount that is detected by the assay. Parallelism assesses whether the dose-response curve of a serially diluted sample is parallel to the standard curve, indicating that the assay behaves similarly with the endogenous analyte as it does with the purified standard and is free from matrix interference effects. For assays involving 17β-estradiol, signal recoveries have been reported in the range of 97.7% to 104.0% in complex matrices like milk. mdpi.com

Precision: Precision measures the degree of agreement among repeated measurements of the same sample. It is typically expressed as the coefficient of variation (%CV). Intra-assay precision refers to the variation within a single assay run, while inter-assay precision describes the variation between different runs on different days. For steroid hormone assays, acceptable precision is generally considered to be a %CV of less than 15%. nih.gov In a high-performance liquid chromatography method for 17α-estradiol and 17β-estradiol in urine, intra-day and inter-day precision were reported to be between 3.72% and 8.80%. researchgate.net

Detection Limit: The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. These limits are crucial for determining if an assay is suitable for measuring the typically low physiological concentrations of hormones in biological fluids.

The table below presents examples of detection limits and precision for related estrogen assays, illustrating the typical performance characteristics for such analytical methods.

Example Validation Parameters for Estrogen Assays. Note: These values are for the specified analytes and methods, not directly for this compound.
AnalyteMethodParameterValueReference
17β-EstradiolELISASensitivity (LOD)10 pg/mL eaglebio.com
17α-EstradiolHPLC-FluorimetryLimit of Detection (LOD)7.0 x 10⁻³ mg/L (7 pg/µL) researchgate.net
17β-EstradiolECLIA*Reproducibility (RSD)2.2% - 4.6% mdpi.com
17β-EstradiolGC-FIDIntra- & Inter-day Precision (%RSD)< 5.5% researchgate.net
17β-EstradiolGC-FIDAccuracy (Relative Error)< 3.5% researchgate.net

*ECLIA: Electrochemiluminescence Immunoassay

Environmental Occurrence, Fate, and Degradation of 17alpha Estradiol 3 Galacturonide

Presence in Wastewater Treatment Plant Effluents and Aquatic Environments

Wastewater treatment plants (WWTPs) are primary conduits for the entry of estrogenic compounds into aquatic environments. nih.govunh.edu While free estrogens like 17β-estradiol (E2) and estrone (B1671321) (E1) are frequently detected, their conjugated forms, including glucuronide and sulfate (B86663) conjugates, are also present in WWTP influents. nih.gov However, studies have shown that glucuronide conjugates are often deconjugated with high efficiency (84–97%) within WWTPs. nih.gov This suggests that while 17alpha-estradiol-3-galacturonide may enter the treatment process, it is likely to be hydrolyzed back to its parent compound, 17alpha-estradiol (B195180), before being discharged.

Consequently, the direct detection of this compound in WWTP effluents and receiving river waters is less common compared to its parent estrogen and other metabolites. For instance, a study of rivers in Taiwan that receive wastewater from intensive feedlot operations detected various free and conjugated estrogens but noted that 17β-estradiol-3-glucuronide (a closely related compound) is rapidly degraded in the river, with only one concentration detected above the reporting limit. mdpi.com This rapid degradation contributes to the low detection frequency in aquatic environments.

Occurrence in Animal Waste and Agricultural Runoff

Animal waste from livestock operations, particularly from concentrated animal feeding operations (CAFOs), is a significant non-point source of estrogens to the environment. nih.govresearchgate.net Manure contains not only free estrogens but also their conjugated metabolites, such as glucuronides and sulfates. When this waste is applied to agricultural land as fertilizer or is otherwise discharged, these compounds can be transported into nearby water bodies through runoff.

A study investigating a river receiving discharge from feedlot operations in Taiwan analyzed for a range of free and conjugated estrogens, highlighting the impact of agricultural practices on water quality. mdpi.com The presence of these compounds in agricultural runoff underscores the importance of manure management practices in mitigating the environmental impact of steroid hormones. Once in the aquatic environment, these conjugated estrogens can undergo deconjugation, releasing the more biologically active parent hormones.

Biodegradation Processes in Natural Environments

The primary mechanism for the breakdown of this compound and other estrogen glucuronides in natural environments is microbial deconjugation. This process involves the cleavage of the glucuronide group from the parent estrogen molecule by bacterial enzymes. nih.gov

Studies have demonstrated that this deconjugation occurs in both river water and sediment. nih.gov The rate of degradation is often significantly faster in sediment compared to the overlying water column. nih.gov This is attributed to the higher population densities of microorganisms in sediment, which provides a more active environment for biodegradation. nih.gov For example, research on the degradation of 17β-estradiol-3-glucuronide (E2-3G) showed that its degradation was much faster in sediment than in river water. nih.gov

The process of deconjugation is a critical step in the environmental fate of these compounds, as it transforms the biologically inactive conjugated form back into a potent endocrine disruptor. nih.gov

The rate at which this compound and similar compounds degrade in the environment is influenced by several factors, including the environmental compartment (water vs. sediment), microbial population density, and the initial concentration of the compound.

In river water, the degradation of estrogen glucuronides at environmentally relevant concentrations has been shown to follow first-order kinetics. nih.gov This means that the rate of degradation is directly proportional to the concentration of the compound. For instance, the degradation of 17β-estradiol-3-glucuronide in river water at a concentration of 25 ng/L followed first-order kinetics. nih.gov

As previously mentioned, degradation is considerably faster in sediment. nih.gov The half-life of estrogen conjugates can vary significantly depending on the specific compound and environmental conditions. For example, the half-life of 17β-estradiol-3-sulfate (a related conjugate) was found to range from 2.7 to 86.6 hours in a spiking experiment. mdpi.com While specific kinetic data for this compound is limited, the general principles observed for other estrogen glucuronides are expected to apply.

CompoundCompartmentInitial ConcentrationDegradation KineticsHalf-lifeReference
17β-estradiol-3-glucuronideRiver Water25 ng/LFirst-orderNot specified , nih.gov
17β-estradiol-3-glucuronideSediment0.01-1 μg/gFaster than in river waterNot specified , nih.gov
17β-estradiol-3-sulfateSpiking Experiment40-4000 ng/LNot specified2.7-86.6 hours mdpi.com

A diverse range of bacteria capable of degrading estrogen conjugates have been isolated from various environmental sources, including river sediment and biofilms from wastewater treatment plants. nih.govresearchgate.net These microorganisms play a crucial role in the natural attenuation of these pollutants.

Research has identified several bacterial genera with the ability to degrade estrogens and their conjugates. For example, enrichment cultures from sediment and biofilm samples have yielded a broad diversity of bacterial isolates that can degrade 17β-estradiol-3-sulfate. nih.govresearchgate.net

Furthermore, specific strains of bacteria have been identified as being particularly efficient at degrading estrogens. For instance, a strain of Microbacterium hominis (SJTG1) and Microbacterium proteolyticum (ZJSU01) have been isolated and shown to have high degradation efficiency for 17β-estradiol. nih.govsjtu.edu.cn Studies on the biodegradation of 17β-estradiol and 17α-ethinylestradiol have also implicated the genera Pseudomonas, Chryseobacterium, and Alcaligenes in the degradation process. nih.gov While these studies did not specifically focus on this compound, the enzymatic machinery required for deconjugation and subsequent degradation of the steroid core is likely to be present in these and other related microorganisms.

Transformation Products and Metabolite Formation in the Environment

The biodegradation of this compound and other estrogen conjugates leads to the formation of various transformation products and metabolites. The initial and most significant step is the deconjugation to the parent estrogen, in this case, 17alpha-estradiol.

Following deconjugation, the parent estrogen can undergo further transformations. A common pathway is the oxidation of the 17-hydroxyl group, leading to the formation of the corresponding ketone, estrone. nih.gov Therefore, the degradation of 17alpha-estradiol would be expected to yield 17alpha-estrone.

Further degradation of the steroid ring structure can occur, leading to a variety of metabolites. For example, in studies of 17β-estradiol-3-glucuronide, metabolites such as delta-9(11)-dehydroestrone and 6-ketoestrone (B123499) have been identified. nih.gov Other tentatively identified metabolites include a lactone compound and hydroxylated estrone. nih.gov The formation of these new metabolites is of environmental concern as their potential risks to aquatic life are often unknown. nih.gov

Based on the current search results, there is no specific information available regarding the transport and mobility of this compound in soil and water systems. The available research focuses on the parent compound, 17alpha-estradiol, and other related estrogen conjugates. Therefore, it is not possible to provide a detailed article on the transport and mobility of this compound with the requested data tables and research findings.

Emerging Research Areas and Future Perspectives on 17alpha Estradiol 3 Galacturonide

Elucidating the Role of Specific UDP-Glucuronosyltransferase Isoforms

The metabolism of 17alpha-estradiol (B195180), a natural isomer of 17β-estradiol, is a complex process involving various enzymes, with UDP-glucuronosyltransferases (UGTs) playing a crucial role in its glucuronidation. nih.govresearchgate.net The attachment of a glucuronic acid moiety to 17alpha-estradiol, forming conjugates like 17alpha-Estradiol-3-galacturonide, significantly increases its water solubility, facilitating its excretion from the body. wikipedia.orghmdb.ca Research into the specific UGT isoforms responsible for this conjugation reveals a high degree of selectivity and tissue-specific expression.

Several human UGT isoforms have been identified to catalyze the glucuronidation of 17alpha-estradiol (also known as epiestradiol). Notably, UGTs from the UGT1A and UGT2B subfamilies exhibit distinct regioselectivity, targeting either the 3-hydroxyl (3-OH) or the 17-hydroxyl (17-OH) group of the steroid. nih.govresearchgate.net

Key UGT Isoforms and their Selectivity for 17alpha-Estradiol:

UGT IsoformPredominant Site of Glucuronidation on 17alpha-EstradiolKey Findings
UGT1A1 3-OHConjugates 17alpha-estradiol mainly at the 3-OH position. nih.govresearchgate.net
UGT1A3 3-OHConjugates 17alpha-estradiol mainly at the 3-OH position. nih.govresearchgate.net
UGT1A4 17-OHExhibits low but unique activity directed towards the 17-OH group. nih.govresearchgate.net
UGT1A7 3-OHConjugates 17alpha-estradiol mainly at the 3-OH position. nih.govresearchgate.net
UGT1A8 3-OHConjugates 17alpha-estradiol mainly at the 3-OH position. nih.govresearchgate.net
UGT1A10 3-OHShows particularly high activity in conjugating 17alpha-estradiol at the 3-OH position. nih.govresearchgate.net
UGT2A1 Both 3-OH and 17-OHGlucuronidates both hydroxyl groups. nih.govresearchgate.net
UGT2A2 Both 3-OH and 17-OHGlucuronidates both hydroxyl groups. nih.govresearchgate.net
UGT2B4 17-OHSpecific for epiestradiol at the 17-OH position. nih.govresearchgate.net
UGT2B7 17-OHGlucuronidates both 17alpha- and 17beta-estradiol, with a high affinity for epiestradiol at the 17-OH position. nih.govresearchgate.net
UGT2B15 3-OHGlucuronidates both estradiols at the 3-OH, with a strong preference for epiestradiol. nih.govresearchgate.net

It is important to note that while many UGTs can catalyze estradiol (B170435) glucuronidation, they exhibit marked differences in their kinetics, regioselectivity, and stereoselectivity. researchgate.net For instance, UGT1A9 does not directly catalyze estradiol glucuronidation but its activity can be competitively inhibited by 17beta-estradiol. nih.govresearchgate.net Furthermore, studies with human liver and intestinal microsomes have revealed that the liver primarily produces epiestradiol 17-O-glucuronide, whereas the intestine mainly yields beta-estradiol 3-O-glucuronide. researchgate.net

Comprehensive Mapping of Metabolic Networks Involving this compound

The formation of this compound is a key step in the broader metabolic network of estrogens. This network involves a series of enzymatic reactions that transform the parent estrogen into various metabolites, ultimately leading to their elimination.

The metabolic pathway begins with the conversion of androstenedione (B190577) to estrone (B1671321) (E1), which can then be converted to 17β-estradiol (E2). nih.gov Both E1 and E2 can undergo hydroxylation at various positions, primarily the C2 and C4 positions, by cytochrome P450 enzymes. bio-rad.com These hydroxylated metabolites can then be further metabolized through methylation by catechol-O-methyltransferase (COMT). bio-rad.com

Glucuronidation, catalyzed by UGTs, is a major pathway for the metabolism of estradiol and its metabolites. bio-rad.com Specifically, UGT1A1 and UGT1A10 are known to convert estradiol to estradiol 3-glucuronide. bio-rad.com While the focus is often on 17β-estradiol, its epimer, 17alpha-estradiol, also undergoes glucuronidation. The formation of this compound is a direct result of the action of specific UGT isoforms on 17alpha-estradiol in the liver. hmdb.ca

Advanced Analytical Approaches for Trace Level Detection and Metabolomics

The accurate measurement of estrogen conjugates like this compound at low concentrations is crucial for understanding their physiological roles and for metabolomics studies. Historically, immunoassays such as ELISA and RIA were commonly used for estrogen quantification due to their low cost. nih.gov However, these methods often lack the selectivity required for distinguishing between different estrogen metabolites, especially at low concentrations. nih.gov

To overcome these limitations, advanced analytical techniques have been developed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the quantification of endogenous estrogens and their metabolites in biological fluids. nih.gov These methods offer high sensitivity and selectivity, allowing for the simultaneous measurement of a panel of estrogens.

For the analysis of estrogens in environmental samples, where concentrations can be extremely low, even more sensitive methods are required. researchgate.net Advanced sensor technologies, including those based on graphene, have shown the potential to detect estrogens at femtomolar levels. researchgate.net

Key Analytical Techniques for Estrogen Metabolite Detection:

Analytical TechniqueAdvantagesLimitationsApplication in this compound Research
Immunoassays (ELISA, RIA) Low cost, routine nature. nih.govLack of selectivity, cross-reactivity, particularly at low concentrations. nih.govLimited use due to lack of specificity for individual conjugates.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity and selectivity. nih.govOften requires derivatization of the analyte. nih.govCan be used for the analysis of the parent steroid after hydrolysis of the glucuronide.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High sensitivity, high selectivity, allows for simultaneous quantification of multiple analytes. nih.govCan be affected by matrix effects. researchgate.netThe preferred method for direct quantification of this compound in biological samples.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Good sensitivity for fluorescent derivatives.Requires pre-column derivatization. researchgate.netA developed method for determining 17alpha-estradiol in urine after hydrolysis and derivatization. researchgate.net
Advanced Sensors (e.g., Graphene-based) Extremely high sensitivity (fM range). researchgate.netPotential for interference from estrogen analogues. researchgate.netPromising for future applications in trace-level environmental monitoring.

The development of these advanced analytical methods is essential for building comprehensive metabolomic profiles and for accurately assessing the exposure to and metabolism of various estrogenic compounds, including this compound.

Investigating the Endogenous Functions of this compound as a Signaling Molecule or Precursor

While glucuronidation is primarily viewed as a detoxification and elimination pathway, emerging research suggests that estrogen conjugates like this compound may have their own biological functions. wikipedia.orgnih.gov The deconjugation of these metabolites by β-glucuronidase in target tissues can release the active estrogen, effectively making the conjugate a precursor molecule. wikipedia.orgnih.gov

17alpha-estradiol itself, although considered a weaker estrogen than 17β-estradiol, has been shown to have biological activity. wikipedia.org It can bind to estrogen receptors and has been found to have neuroprotective effects and influence memory and synaptic plasticity. nih.gov Therefore, the release of 17alpha-estradiol from its glucuronide conjugate in specific tissues could have significant physiological implications.

The concept of estrogen conjugates acting as signaling molecules is an active area of investigation. It is hypothesized that these conjugates could interact with specific transporters or receptors, initiating signaling cascades independent of their conversion to the free estrogen. However, direct evidence for this compound acting as a signaling molecule is currently limited.

Understanding the Interplay between Microbiota and Conjugate Metabolism

The gut microbiota plays a pivotal role in the metabolism of estrogens, particularly in the deconjugation of estrogen glucuronides. nih.gov The collection of bacterial genes in the gut capable of metabolizing estrogens is termed the "estrobolome". nih.gov A key enzyme encoded by the estrobolome is β-glucuronidase, which can cleave the glucuronic acid from estrogen conjugates, including presumably this compound. nih.gov

This deconjugation process allows the reabsorption of the free estrogen into the bloodstream, a process known as enterohepatic circulation. nih.gov The activity of the gut microbial β-glucuronidase can therefore significantly impact the systemic levels of active estrogens. nih.gov Dysbiosis, or an imbalance in the gut microbiota, can alter the activity of the estrobolome, potentially leading to changes in estrogen homeostasis and contributing to the development of estrogen-related conditions. nih.gov

Studies have shown that long-term estrogen therapy can alter the composition and activity of the gut microbiome, including the activity of β-glucuronidase. sciencedaily.com This suggests a complex interplay where estrogens influence the microbiota, and the microbiota, in turn, modulates estrogen metabolism. nih.gov

Further Research into Environmental Transformation Pathways and Products

Estrogens and their metabolites, including glucuronide conjugates, are excreted from the body and can enter the environment through wastewater. nih.gov While wastewater treatment plants can remove a portion of these compounds, their complete elimination is often not achieved. nih.gov In the environment, these compounds can undergo further transformation through biotic and abiotic processes.

Research into the environmental fate of estrogens has largely focused on the parent compounds like 17β-estradiol. However, the transformation of conjugated forms like this compound is also an important area of study. Microbial activity in soil and water can lead to the deconjugation of these metabolites, releasing the active estrogen back into the environment. nih.gov

Understanding the environmental transformation pathways and the resulting products is crucial for assessing the potential ecological risks associated with the release of these compounds. Further research is needed to identify the specific microorganisms and enzymatic processes involved in the environmental degradation of this compound and to characterize the ecotoxicity of its transformation products.

Exploring the Impact of Conjugates on Endocrine Homeostasis Beyond Direct Receptor Activation

The traditional view of endocrine disruption focuses on the direct interaction of a compound with a hormone receptor. However, the impact of estrogen conjugates on endocrine homeostasis may be more complex and extend beyond simple receptor activation.

As discussed, the deconjugation of these metabolites can significantly alter the bioavailability of active estrogens, thereby indirectly affecting endocrine signaling. nih.gov Furthermore, the processes of conjugation and deconjugation are themselves subject to regulation, adding another layer of complexity to endocrine homeostasis.

It is also plausible that estrogen conjugates could have effects that are independent of their conversion to the parent estrogen. For example, they could compete with other molecules for transport proteins or interact with other cellular targets, leading to downstream effects on endocrine function. The investigation into these potential indirect and non-classical mechanisms of action is an important frontier in understanding the full impact of estrogen conjugates on endocrine homeostasis.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing 17α-Estradiol-3-galacturonide with high regioselectivity?

  • Answer : Synthesis typically involves regioselective galacturonidation at the C3 position of 17α-estradiol. Key steps include:

  • Protection/deprotection strategies to ensure selective conjugation at the hydroxyl group (C3) while avoiding side reactions at other positions (e.g., C17).
  • Purification via reversed-phase HPLC using C18 columns, with mobile phases optimized for polar conjugates (e.g., acetonitrile/water gradients) .
  • Structural confirmation using high-resolution mass spectrometry (HRMS) and 1H/13C NMR, focusing on characteristic galacturonide anomeric proton signals (δ 5.2–5.4 ppm) and glycosidic linkage confirmation .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of 17α-Estradiol-3-galacturonide?

  • Answer : A combination of orthogonal methods ensures accuracy:

  • LC-MS/MS with electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecular ion ([M-H]⁻) and fragmentation patterns specific to galacturonide cleavage.
  • Nuclear Magnetic Resonance (NMR) : 2D COSY and HSQC experiments to resolve overlapping proton signals and confirm glycosidic bond formation .
  • Purity assessment via HPLC-UV at 280 nm (estradiol chromophore) with ≥95% purity thresholds for research-grade material .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of 17α-Estradiol-3-galacturonide under physiological conditions?

  • Answer : Stability studies require controlled simulations of biological environments:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation products using LC-MS/MS, focusing on galacturonide hydrolysis (free estradiol detection) .
  • Enzymatic stability : Test resistance to β-glucuronidases (e.g., from E. coli or human liver microsomes) to assess metabolic liability. Use kinetic assays to quantify hydrolysis rates .
  • Long-term storage : Store lyophilized samples at -80°C under inert gas (N₂) to prevent oxidation. Conduct periodic purity checks via HPLC .

Q. How can contradictory data on the estrogen receptor (ER) binding affinity of 17α-Estradiol-3-galacturonide be resolved?

  • Answer : Contradictions often arise from assay variability. Mitigate this by:

  • Standardizing receptor-binding assays : Use ERα/ERβ isoforms expressed in identical cell lines (e.g., HEK293) with luciferase reporter systems. Normalize results to internal controls (e.g., 17β-estradiol as a reference agonist) .
  • Cross-validating with computational models : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding poses and compare with experimental IC₅₀ values. Discrepancies may indicate assay-specific artifacts (e.g., serum protein interference) .

Q. What strategies are effective for quantifying 17α-Estradiol-3-galacturonide in complex biological matrices (e.g., plasma, urine)?

  • Answer : Optimize sample preparation and detection:

  • Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., C18 with ion-exchange resins) to isolate the conjugate from interfering metabolites.
  • Isotope dilution mass spectrometry : Employ a stable isotope-labeled internal standard (e.g., ¹³C₆-17α-Estradiol-3-galacturonide) to correct for matrix effects and ionization efficiency .
  • Method validation : Assess accuracy (spiked recovery 85–115%), precision (CV <15%), and lower limit of quantification (LLOQ ≤1 ng/mL) per FDA bioanalytical guidelines .

Q. What experimental controls are critical when studying the pharmacokinetics of 17α-Estradiol-3-galacturonide in vivo?

  • Answer : Include:

  • Blanks and matrix-matched calibrators to account for endogenous estrogens in biological fluids.
  • Bile-duct cannulated models to evaluate enterohepatic recirculation, as glucuronides are often excreted via bile.
  • Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, ensuring consistency with species-specific clearance pathways .

Methodological Notes

  • Data Reproducibility : Document batch-specific synthesis parameters (e.g., reaction temperature, solvent ratios) and analytical instrument settings (e.g., LC gradient profiles) to enable cross-lab replication .
  • Contradiction Management : Use meta-analysis tools (e.g., RevMan) to statistically harmonize disparate datasets, identifying outliers through funnel plots or sensitivity analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.